molecular formula C10H17NO2 B8183924 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester CAS No. 78449-71-5

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester

Cat. No.: B8183924
CAS No.: 78449-71-5
M. Wt: 183.25 g/mol
InChI Key: MPCNRVQFHCDTSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester typically involves the esterification of tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-7-11(10)8-4-6-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCNRVQFHCDTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCN1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444983
Record name 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78449-71-5
Record name 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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